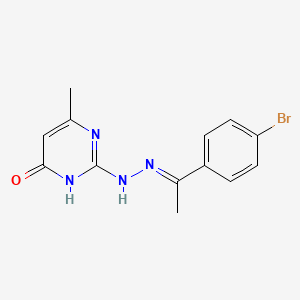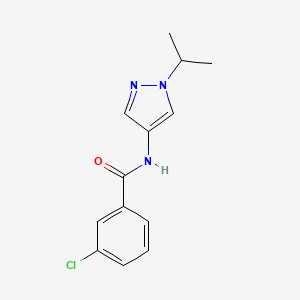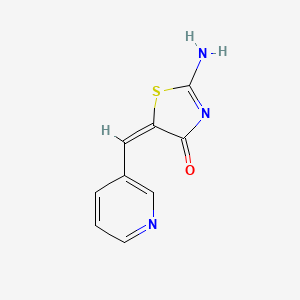
1-(4-bromophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone, also known as BHMPH, is a chemical compound that has been widely used in scientific research applications. BHMPH is a hydrazone derivative of 4-hydroxy-6-methyl-2-pyrimidinyl, which has been found to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of 1-(4-bromophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of oxidative stress and the modulation of various signaling pathways. 1-(4-bromophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to inhibit the activity of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. 1-(4-bromophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
1-(4-bromophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been found to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor properties. It has also been shown to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases. 1-(4-bromophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been found to inhibit the activity of ROS and to increase the activity of antioxidant enzymes, such as SOD and catalase. It has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-bromophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has several advantages for use in lab experiments, including its low toxicity and high solubility in water. However, it also has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis.
Orientations Futures
There are several future directions for the study of 1-(4-bromophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone, including its potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand the mechanism of action of 1-(4-bromophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone and to identify its potential therapeutic targets. Additionally, the development of new synthetic methods for 1-(4-bromophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone could lead to its wider use in scientific research.
In conclusion, 1-(4-bromophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone is a chemical compound that has been widely used in scientific research applications. It exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties, and has shown promise as a potential treatment for various diseases. Further research is needed to fully understand its mechanism of action and to identify its potential therapeutic targets.
Méthodes De Synthèse
The synthesis of 1-(4-bromophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone involves the reaction of 1-(4-bromophenyl)ethanone with 4-hydroxy-6-methyl-2-pyrimidinylhydrazine in the presence of a suitable solvent. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization. The chemical structure of 1-(4-bromophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone is shown in Figure 1.
Applications De Recherche Scientifique
1-(4-bromophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties. 1-(4-bromophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has also been shown to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O/c1-8-7-12(19)16-13(15-8)18-17-9(2)10-3-5-11(14)6-4-10/h3-7H,1-2H3,(H2,15,16,18,19)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDLFYSLBUWMND-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NN=C(C)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)N/N=C(\C)/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorobenzyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6062004.png)
![(2-chloro-4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-ethoxyphenoxy)acetic acid](/img/structure/B6062008.png)
![7-(2,3-dimethoxybenzyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6062013.png)
![N-{4-[(3-methoxy-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B6062025.png)
![4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B6062033.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B6062034.png)
![N-[(1-ethyl-3-piperidinyl)methyl]-N'-(3-methoxypropyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6062048.png)
![1-(4-chlorophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6062049.png)
![5-{[3-(2-chlorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B6062062.png)

![6-chloro-3-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6062085.png)
![3-{[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B6062086.png)

![6-(2-methoxyphenyl)-N-(2-pyridinylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6062104.png)